Cas no 19341-49-2 (1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI))

1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) structure
19341-49-2 structure
Productnaam:1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI)
CAS-nummer:19341-49-2
MF:C17H32N2O6P2
MW:422.393306732178
CID:156818
PubChem ID:96662

1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI)
    • Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic diester with pent aerythritol
    • 3,9-Bis(hexahydro-1H-azepin-1-yl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane3,9-dioxide
    • 1H-Azepine, 1,1'-(2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diyl)bis(hexahydro-, P,P'-dioxide
    • Phosphonic acid, cyclic O,O,O',O'-neopentanetetrayl ester
    • PD117861
    • (Hexahydro-1H-azepin-1-yl)phosphonic acid cyclic O,O',O'-neopentanetetrayl ester
    • XY8T9E5LEN
    • WLN: T7NTJ A- BT6OPO EXTJ BO E-& ET6OPO EXTJ BO B- AT7NTJ
    • (Hexahydro-1H-azepin-1-yl)phosphonic acid cyclic O,O,O',O'-neopentanetetrayl ester
    • Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester
    • NSC 84497
    • 3,9-bis(azepan-1-yl)-2,4,8,10-tetraoxa-3lambda5,9lambda5-diphosphaspiro[5.5]undecane 3,9-dioxide
    • 19341-49-2
    • DTXSID50172943
    • Phosphonic acid, cyclic diester with pentaerythritol
    • 1H-Azepine,1'-(2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-, P,P'-dioxide
    • NSC84497
    • UNII-XY8T9E5LEN
    • NSC-84497
    • Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic diester with pentaerythritol
    • Inchi: InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2
    • InChI-sleutel: TZRXHJWUDPFEEY-UHFFFAOYSA-N
    • LACHT: O=[N+](OCC(CO[N+]([O-])=O)(CO[N+]([O-])=O)CO[N+]([O-])=O)[O-]

Berekende eigenschappen

  • Exacte massa: 422.17400
  • Monoisotopische massa: 422.174
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 2
  • Complexiteit: 523
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 77.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Kookpunt: 508.8°Cat760mmHg
  • Vlampunt: 261.5°C
  • Brekindex: 1.537
  • PSA: 97.16000
  • LogboekP: 3.91040

1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) Gerelateerde literatuur

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